molecular formula C17H21NO4 B2527659 (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid CAS No. 900732-69-6

(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid

Cat. No.: B2527659
CAS No.: 900732-69-6
M. Wt: 303.358
InChI Key: AQTAJWNDBXAVGI-DHZHZOJOSA-N
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Description

(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid is an organic compound with a complex structure that includes a cyclohexylamino group, an oxoethoxy group, and a phenylacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid typically involves multiple steps. One common method includes the alkylation of cyclohexylamine with an appropriate ester, followed by a series of condensation reactions to introduce the phenyl and acrylic acid groups. The reaction conditions often require the use of catalysts, such as cobalt or nickel-based catalysts, and may involve high temperatures and pressures to ensure complete hydrogenation and proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl groups .

Scientific Research Applications

(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-16(18-14-4-2-1-3-5-14)12-22-15-9-6-13(7-10-15)8-11-17(20)21/h6-11,14H,1-5,12H2,(H,18,19)(H,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTAJWNDBXAVGI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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